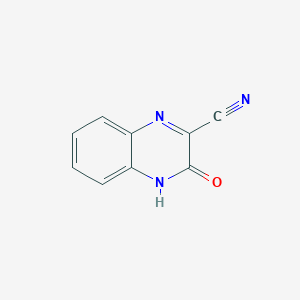

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Description

BenchChem offers high-quality 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-4H-quinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLZJUVTVHUZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Tautomerism of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

The following technical guide details the structural dynamics, tautomeric behavior, and synthetic pathways of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile .

Executive Summary

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS: 35853-24-0) represents a privileged scaffold in medicinal chemistry, merging the bioactivity of the quinoxaline core with the versatile reactivity of a nitrile group. This compound serves as a critical intermediate in the synthesis of AMPA/NMDA receptor antagonists, kinase inhibitors (e.g., c-Met), and hypoxia-selective antitumor agents.

The molecule’s utility is defined by its tautomeric ambiguity . While often drawn as the enol (3-hydroxy) form, experimental evidence suggests a dominance of the keto (amide) form in solution, a property that dictates its binding modes and synthetic reactivity. This guide provides a definitive analysis of these structural properties to support rational drug design.

Structural Fundamentals

The core structure consists of a benzene ring fused to a pyrazine ring (quinoxaline), substituted at position 2 with a nitrile group (-CN) and at position 3 with a carbonyl oxygen.[1]

Electronic Properties[2]

-

Nitrile Group (C2): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This withdrawal decreases the electron density of the pyrazine ring, increasing the acidity of the N4 proton (pKa ~8-9), thereby facilitating deprotonation and functionalization.

-

Amide/Lactam Motif (N4-C3=O): The amide resonance stabilizes the ring system. The lone pair on N4 donates into the carbonyl

-system, creating a significant dipole.

Nomenclature & Identifiers

| Identifier | Name |

| IUPAC Name | 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile |

| Alternative Name | 2-Cyano-3-hydroxyquinoxaline (Lactim form) |

| CAS Number | 35853-24-0 |

| Molecular Formula | C |

| Molecular Weight | 171.16 g/mol |

The Tautomeric Landscape

The reactivity and recognition of this molecule are governed by Lactam-Lactim Tautomerism . Understanding the equilibrium position is non-negotiable for accurate docking studies and synthetic planning.

The Equilibrium

The molecule exists in equilibrium between the 3-oxo (lactam) form and the 3-hydroxy (lactim) form.

-

Form A (Lactam/Amide): Characterized by a C=O double bond and an N-H bond.

-

Form B (Lactim/Imidol): Characterized by a C-OH single bond and a C=N double bond.

Figure 1: Tautomeric equilibrium and ionization. The lactam form is generally favored thermodynamically.

Thermodynamic Preference

Experimental data (X-ray crystallography and solution NMR) on analogous quinoxalin-2-ones indicates a strong preference for the Lactam (3-oxo) tautomer.

-

Solid State: Intermolecular hydrogen bonding (N-H

O=C) typically locks the molecule in the lactam form, forming dimers or polymeric chains in the crystal lattice. -

Solution State (DMSO-d

): The high dielectric constant of DMSO stabilizes the more polar amide form. The nitrile group, while withdrawing, does not provide enough aromatic stabilization to the pyrazine ring to override the strong amide resonance energy.

Spectroscopic Differentiation

To distinguish the tautomers in your specific samples, utilize the following diagnostic signals:

| Feature | Lactam (3-Oxo) | Lactim (3-Hydroxy) |

| IR ( | 1660–1690 cm | ~3400 cm |

| No low-field NH; O-H signal variable | ||

| CN Stretch | ~2230 cm | ~2230 cm |

Synthetic Protocols

Two primary pathways are recommended. Method A is the standard condensation, suitable for scale-up. Method B is the N-oxide route, useful for introducing specific substitution patterns.

Method A: Condensation of o-Phenylenediamine with Ethyl Cyanoglyoxylate

This is the most direct route to the target scaffold.

Reagents:

-

Ethyl cyanoglyoxylate (or Ethyl 2-cyano-2-oxoacetate) (1.1 eq)

-

Solvent: Ethanol or Acetic Acid[3]

Protocol:

-

Dissolution: Dissolve o-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add ethyl cyanoglyoxylate (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2–4 hours. A precipitate often forms during the reaction.

-

Isolation: Cool the mixture to 0°C. Filter the solid precipitate.

-

Purification: Recrystallize from ethanol/DMF.

-

Yield: Typically 70–85%.

Method B: The Beirut Reaction (N-Oxide Route)

This method yields the 1,4-di-N-oxide or 1-oxide, which can be reduced to the title compound. It is particularly robust for placing the nitrile group.

Reagents:

-

Benzofuroxan derivative[4]

-

Malononitrile (or Methyl cyanoacetate)

-

Base: Triethylamine or KOH

Workflow Visualization:

Figure 2: Synthetic workflow via condensation (Method A).

Pharmaceutical Implications[1][7]

Bioisosterism & Binding

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold is often used as a bioisostere for:

-

Pteridines: Mimicking the core of folate/methotrexate.

-

Quinolones: Sharing the bicyclic N-heterocycle topology.

Binding Mode: In kinase active sites (e.g., c-Met, GSK-3

Reactivity in Drug Design

The C2-nitrile is a versatile handle:

-

Hydrolysis: Converts to the amide (Carboxamide) or acid (Carboxylic acid).

-

Cyclization: Reacts with azides to form tetrazoles (bioisostere of carboxylic acid).

-

Displacement: Under harsh conditions, the nitrile can be displaced by nucleophiles if the ring is sufficiently activated (e.g., via N-oxidation).

References

-

Tautomerism of Quinoxalinones

-

Cheung, D. W., et al. "Tautomeric equilibrium of substituted quinoxalin-2(1H)-ones." Journal of the Chemical Society, Perkin Transactions 2. Link

-

-

Synthesis via Condensation

-

Swellmeen, L., et al. "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research, 2021. Link

-

-

N-Oxide (Beirut)

-

Vicente, E., et al. "Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives." Chemical Biology & Drug Design, 2012. Link

-

-

Biological Activity (c-Met)

-

Liu, J., et al. "Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors." Bioorganic Chemistry, 2017. Link

-

- General Quinoxaline Chemistry: Brown, D. J. "Quinoxalines: Supplement 2." Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2004.

Sources

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile CAS number and safety data sheet (SDS)

Executive Summary

This technical whitepaper provides a comprehensive analysis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS: 34731-47-0), a critical heterocyclic building block in medicinal chemistry. Characterized by its quinoxaline core functionalized with both a nitrile group at the C2 position and a tautomeric oxo/hydroxy group at C3, this compound serves as a versatile scaffold for the synthesis of bioactive agents, particularly in the development of kinase inhibitors (e.g., GSK-3β, c-Met) and AMPA receptor antagonists. This guide details its physicochemical properties, safety protocols (SDS), synthetic methodologies, and applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The compound exists in a tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms, with the lactam form generally predominating in the solid state and polar solvents.

| Property | Specification |

| Chemical Name | 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile |

| Synonyms | 3-Hydroxyquinoxaline-2-carbonitrile; 2-Cyano-3-hydroxyquinoxaline |

| CAS Number | 34731-47-0 |

| Molecular Formula | C₉H₅N₃O |

| Molecular Weight | 171.16 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >280 °C (dec.)[1][2][3] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |

| pKa (Calculated) | ~8.5 (OH group ionization) |

| InChI Key | HQMDFABEUPPGNK-UHFFFAOYSA-N |

Part 2: Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

Due to the presence of the nitrile moiety and the planar heteroaromatic system, this compound is classified as a potential acute toxin and respiratory sensitizer. Standard GHS classifications for this class of quinoxalines are applied below.

Hazard Identification (GHS Classification)

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity, Oral | Cat 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |

Precautionary Protocols

-

Prevention (P261, P280): Avoid breathing dust/fume. Wear protective gloves (Nitrile, >0.11mm) and eye protection (safety glasses with side shields).

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic; store under inert atmosphere (Argon/Nitrogen).

Handling Workflow Diagram

Caption: Operational safety workflow for handling 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile in a research setting.

Part 3: Synthesis & Manufacturing

The synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile requires the condensation of a 1,2-diaminobenzene derivative with a vicinal dicarbonyl equivalent possessing a nitrile functionality.

Core Synthetic Route

The most direct and atom-economical route involves the condensation of o-phenylenediamine (1,2-diaminobenzene) with ethyl cyanoglyoxylate (or its hemiacetal/oxime equivalents).

Reaction Scheme:

-

Reagents: o-Phenylenediamine (1.0 eq), Ethyl cyanoglyoxylate (1.1 eq).

-

Solvent: Ethanol or Acetic Acid.

-

Conditions: Reflux for 2–4 hours.

-

Mechanism:

-

Step A: Nucleophilic attack of the diamine on the ester carbonyl (or ketone carbonyl depending on electrophilicity).

-

Step B: Cyclization and dehydration to form the quinoxaline ring.

-

Detailed Protocol

-

Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in absolute ethanol (20 mL).

-

Addition: Dropwise add a solution of ethyl cyanoglyoxylate (11 mmol) in ethanol (5 mL) over 10 minutes. Note: If ethyl cyanoglyoxylate is unavailable, ethyl ethoxymethylene cyanoacetate may be used, though regioselectivity issues (benzimidazole formation) must be managed.

-

Reflux: Heat the mixture to reflux (78 °C) with magnetic stirring for 3 hours. The solution will typically darken, and a precipitate may begin to form.

-

Isolation: Cool the reaction mixture to room temperature and then to 0–4 °C in an ice bath.

-

Filtration: Collect the precipitate by vacuum filtration. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Purification: Recrystallize from DMF/Ethanol or Acetic Acid to yield the target compound as yellow needles.

Mechanistic Pathway Diagram

Caption: Mechanistic pathway for the formation of the quinoxaline core versus competitive benzimidazole formation.

Part 4: Applications in Drug Discovery[6]

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purines and interact with ATP-binding sites.

Kinase Inhibition (c-Met & GSK-3β)

Researchers utilize this core to develop inhibitors for c-Met (hepatocyte growth factor receptor) and GSK-3β (Glycogen Synthase Kinase 3 Beta). The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, mimicking the hinge-binding region of ATP.

-

Mechanism:[1][4][5] The C2-nitrile group can be derivatized to tetrazoles or imidates to extend interactions into the ribose-binding pocket.

AMPA/NMDA Receptor Antagonism

Quinoxaline-2,3-diones are classic antagonists of the AMPA receptor (glutamate signaling). The 2-cyano-3-oxo variant offers a distinct electronic profile, often serving as a prodrug or a precursor to the 2-carboxy derivatives (e.g., via hydrolysis of the nitrile).

Analytical Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, NH), 7.85 (d, 1H), 7.65 (t, 1H), 7.40 (m, 2H). Note: Broad NH signal indicates lactam tautomer.

-

IR (ATR): 2230 cm⁻¹ (C≡N stretch, weak/medium), 1680 cm⁻¹ (C=O amide stretch).

-

MS (ESI-): m/z 170 [M-H]⁻.

References

-

PubChem. (2025).[6] 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

-

ChemicalBook. (2025). 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Product Database.Link

-

GuideChem. (2025). CAS 34731-47-0 Suppliers and Synthesis Routes.[2]Link

-

Matrix Scientific. (2024). Quinoxaline-2-carbonitrile Safety Data.Link

-

RSC Advances. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.[4][5] Royal Society of Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN102863390A - Synthetic method of benzimidazole derivatives - Google Patents [patents.google.com]

- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 5. vdoc.pub [vdoc.pub]

- 6. 3-羟基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

Therapeutic Potential of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Analogs

The following technical guide details the therapeutic landscape, chemical architecture, and experimental protocols for 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile and its bioactive analogs.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary: The Quinoxaline Carbonitrile Scaffold

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile core (often existing in tautomeric equilibrium with 2-hydroxy-3-cyanoquinoxaline ) represents a "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich heterocycle mimics purine bases, allowing it to intercalate DNA or bind into the ATP-binding pockets of kinases.

However, the specific introduction of the electron-withdrawing carbonitrile (-CN) group at position 2, adjacent to the lactam (3-oxo) functionality, creates a unique electronic push-pull system. This modification significantly alters the pKa, lipophilicity, and metabolic stability of the ring, unlocking distinct therapeutic pathways:

-

Hypoxia-Selective Cytotoxicity (HAPs): When N-oxidized, these analogs become bioreductive prodrugs activated only in low-oxygen tumor microenvironments.

-

Kinase Inhibition: The scaffold serves as a template for Type I/II inhibitors of c-Met, EGFR, and GSK-3β.

-

Antimicrobial Activity: Disruption of bacterial DNA gyrase and fungal ergosterol synthesis.

Chemical Architecture & Synthesis

Structural Dynamics & Tautomerism

The core molecule exists in a lactam-lactim tautomeric equilibrium. While the lactam (A) is predominant in solution and solid states due to amide resonance stabilization, the lactim (B) form is the reactive species for nucleophilic substitutions (e.g., chlorination via POCl₃).

-

Form A (Lactam): 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile

-

Form B (Lactim): 2-hydroxy-3-quinoxalinecarbonitrile

Synthetic Pathways

Two primary routes are employed depending on the desired oxidation state (standard vs. N-oxide).

Route A: The Classical "Mesoxalate" Route (Standard Scaffold)

This route yields the non-oxidized core, suitable for kinase inhibitor development.

-

Condensation: o-Phenylenediamine reacts with diethyl mesoxalate to form 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.

-

Amidation: Conversion to the carboxamide via activation (SOCl₂/NH₃).

-

Dehydration: Dehydration of the amide (using POCl₃ or TFAA) yields the 2-carbonitrile .

Route B: The Beirut Reaction (Hypoxia-Active N-Oxides)

This is the industry-standard method for synthesizing 1,4-di-N-oxide analogs, which are critical for hypoxic tumor targeting.

-

Reactants: Benzofuroxan derivatives + Arylacetonitriles.

-

Catalyst: Base (e.g., Et₃N or KOH).

-

Mechanism: A complex rearrangement involving ring opening of the benzofuroxan and recyclization with the nitrile source.

Caption: Dual synthetic pathways for standard (Route A) and N-oxide (Route B) quinoxaline carbonitrile analogs.

Pharmacology: Mechanisms of Action

Hypoxia-Selective Cytotoxicity (The "Bioreductive Switch")

The 1,4-di-N-oxide derivatives of the carbonitrile scaffold function as prodrugs.

-

Normoxia: The N-oxide moiety is stable.

-

Hypoxia: In oxygen-poor tumor tissues, one-electron reductases (e.g., Cytochrome P450 reductase) reduce the N-oxide. This generates a carbon-centered radical or a hydroxyl radical that causes lethal DNA double-strand breaks.

-

The Nitrile Effect: The electron-withdrawing 2-CN group lowers the reduction potential, fine-tuning the "switch" to ensure activation occurs only at specific hypoxia levels (typically <1% O₂), reducing systemic toxicity.

Kinase Inhibition (c-Met & EGFR)

Analogs lacking the N-oxide often target receptor tyrosine kinases.

-

Binding Mode: The N1 and N4 nitrogens, along with the 3-oxo group, form a hydrogen-bonding triad with the hinge region of the kinase (e.g., Met-1160 in c-Met).

-

SAR Insight: Substitution at the 6- or 7-position of the benzo-ring with lipophilic groups (Cl, CH₃, OMe) enhances hydrophobic interactions within the kinase specificity pocket.

Key Analogs & Structure-Activity Relationship (SAR)

| Analog Class | Key Substituents (R) | Target / Mechanism | IC50 / Potency | Reference |

| Q-CN-Oxide | 3-(3-chlorophenyl), 1,4-di-N-oxide | Hypoxia (HIF-1α) / Bioreductive alkylation | 0.53 µM (Hypoxia) vs 15 µM (Normoxia) | [1, 2] |

| Q-Kinase-1 | 6,7-dimethoxy, 3-oxo | c-Met Kinase / ATP Competition | 0.90 nM | [3] |

| Q-MDR | 3-aryl, 2-CN, 1,4-di-N-oxide | MDR Reversal / P-gp Inhibition | 2.0 µM (MDR+ Cells) | [4] |

| Q-Antimicrobial | 3-hydrazido derivatives | DNA Gyrase / Intercalation | MIC: 4-8 µg/mL (S. aureus) | [5] |

SAR Summary:

-

Position 2 (CN): Essential for electron deficiency; replacing with -CONH₂ often reduces hypoxic selectivity but may enhance kinase solubility.

-

Position 3 (Oxo/Aryl):

-

Oxo: Essential for H-bonding in kinases.

-

Aryl: Essential for DNA intercalation and stabilization of the radical in hypoxic drugs.

-

-

Positions 6/7: "Handle" for tuning lipophilicity (LogP). Electron-donating groups (OMe) here increase potency against solid tumors.

Experimental Protocols

Synthesis of 3-Aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide (Beirut Reaction)

Scope: Preparation of hypoxia-selective anticancer agents.

-

Reagents: 5-substituted Benzofuroxan (1.0 eq), Arylacetonitrile (1.1 eq), Potassium Carbonate (catalytic), Methanol (Solvent).

-

Procedure:

-

Dissolve benzofuroxan in MeOH (10 mL/mmol).

-

Add arylacetonitrile and catalytic K₂CO₃.

-

Stir at room temperature for 4–12 hours (Monitor via TLC, eluent: DCM/MeOH 95:5).

-

The product typically precipitates as a yellow/orange solid.

-

Purification: Filter, wash with cold EtOH, and recrystallize from DMF/Ethanol.

-

-

Validation:

-

IR: Look for C≡N stretch (~2230 cm⁻¹) and N-O bands (~1350 cm⁻¹).

-

¹H NMR: Absence of methylene protons from arylacetonitrile; appearance of aromatic quinoxaline peaks.

-

In Vitro Hypoxia Cytotoxicity Assay (MTT)

Scope: Determining the Hypoxic Cytotoxicity Ratio (HCR).

-

Cell Lines: A549 (Lung), MCF-7 (Breast).

-

Conditions:

-

Workflow:

-

Seed cells (5,000/well) in 96-well plates. Incubate 24h.

-

Treat with graded concentrations of the Quinoxaline analog (0.1 – 100 µM).

-

Incubate parallel plates in Normoxic vs. Hypoxic conditions for 4h (drug exposure).

-

Wash cells, replace with fresh media, and incubate for 48h (recovery).

-

Add MTT reagent, solubilize formazan crystals with DMSO.

-

Calculation: HCR = IC50(Normoxia) / IC50(Hypoxia). An HCR > 5 indicates significant hypoxic selectivity.

-

Caption: Workflow for determining Hypoxic Cytotoxicity Ratio (HCR) of quinoxaline analogs.

References

-

Zhang, Z., et al. (2012). "Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents." Molecules. Link

-

El-Nakkady, S.S., et al. (2018). "Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells." Cancer Investigation. Link

-

Wang, X., et al. (2017).[3] "Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Monge, A., et al. (2003). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Journal of Medicinal Chemistry. Link

-

Ajani, O.O., et al. (2022). "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Quinoxaline Derivatives." Molecules. Link

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]

The Nitrile Group in Quinoxaline Derivatives: An In-depth Technical Guide to Electronic Properties and Reactivity

Introduction: The Strategic Importance of the Cyano-Quinoxaline Scaffold

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of a nitrile (cyano) group onto this heterocyclic core profoundly modulates its electronic landscape, unlocking unique avenues for chemical transformations and enhancing its pharmacological potential.[5] Quinoxaline-2-carbonitrile derivatives, in particular, have garnered significant attention as potent anticancer agents, often exhibiting selective cytotoxicity under hypoxic conditions found in solid tumors.[6]

This technical guide offers a comprehensive exploration of the electronic properties and reactivity of the nitrile group when appended to the quinoxaline scaffold. We will delve into the intricate interplay between these two moieties, providing field-proven insights into how this synergy can be harnessed for the rational design of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Part 1: Electronic Landscape of the Nitrile Group on the Quinoxaline Core

The reactivity of the nitrile group is intrinsically linked to its electronic structure. The carbon-nitrogen triple bond (C≡N) is characterized by its linear geometry, a consequence of the sp-hybridization of both the carbon and nitrogen atoms. The high electronegativity of nitrogen creates a significant dipole moment, rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack.[7]

When attached to the electron-deficient quinoxaline ring, the electronic properties of the nitrile group are further amplified. The pyrazine portion of the quinoxaline system is inherently electron-withdrawing, a property that is transmitted through the aromatic system to the attached nitrile substituent. This inductive and mesomeric electron withdrawal further polarizes the C≡N bond, enhancing the electrophilicity of the nitrile carbon.

This electronic interplay can be visualized through the following logical diagram:

Caption: Electronic interplay between the quinoxaline ring and the nitrile group.

Spectroscopic Signatures of Electronic Activation

The electronic perturbation of the nitrile group by the quinoxaline ring is experimentally observable through spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The stretching vibration of the C≡N bond in nitriles typically appears in the range of 2200-2260 cm⁻¹. For quinoxaline-2-carbonitrile, this peak is often found at the lower end of this range, around 2230-2240 cm⁻¹. This shift to a lower wavenumber can be attributed to the conjugation of the nitrile group with the aromatic quinoxaline system, which slightly weakens the C≡N bond.[7][8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom of the nitrile group is significantly deshielded and typically resonates in the region of 115-125 ppm in the ¹³C NMR spectrum.[9][10][11] The electron-withdrawing nature of the quinoxaline ring is expected to shift the resonance of the nitrile carbon downfield (to a higher ppm value) compared to an alkyl nitrile. This downfield shift is a direct indicator of the increased electrophilic character of the nitrile carbon.

Table 1: Representative Spectroscopic Data for Quinoxaline-2-carbonitrile Derivatives

| Compound | IR (νC≡N, cm⁻¹) | ¹³C NMR (δCN, ppm) | Reference |

| Quinoxaline-2-carbonitrile | ~2235 | ~118 | [10] |

| Substituted Quinoxaline-2-carbonitriles | 2230-2245 | 115-120 | [12] |

Part 2: Reactivity of the Nitrile Group on the Quinoxaline Scaffold

The enhanced electrophilicity of the nitrile group in quinoxaline derivatives makes it a versatile handle for a variety of chemical transformations.

Nucleophilic Addition Reactions

The electron-deficient carbon of the nitrile group is a prime target for nucleophiles.

-

Addition of Grignard Reagents: The reaction of 2-quinoxalinecarbonitrile with Grignard reagents (R-MgX) leads to the formation of an intermediate imine, which upon acidic hydrolysis yields a ketone.[13] This reaction provides a powerful method for the synthesis of 2-acylquinoxaline derivatives, which are themselves valuable intermediates in medicinal chemistry.[14][15]

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. scispace.com [scispace.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Grignard Reactions of 1-Phthalazine-, 2-Ouinoxaline-, and 4-Cinnoline-carbonitrile [jstage.jst.go.jp]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Bioactivity Screening of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoxaline scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the bioactivity of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffolds, a class of compounds with significant therapeutic potential. We will delve into their synthesis, diverse biological activities including anticancer, antimicrobial, and antiviral properties, and the methodologies for their comprehensive bioactivity screening. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to accelerate the discovery of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, has garnered substantial attention in medicinal chemistry due to its presence in numerous bioactive compounds.[3][4] Its derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antiviral, and anti-HIV properties.[1] The synthetic accessibility and the ability to introduce diverse substituents on the quinoxaline core allow for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug design.[5]

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile moiety, in particular, has emerged as a key pharmacophore. The presence of the oxo group, the dihydro-quinoxaline core, and the nitrile functionality provides unique electronic and steric properties that contribute to its diverse biological interactions. This guide will specifically focus on the systematic screening of this scaffold to identify and characterize novel bioactive agents.

Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Scaffolds

The synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile derivatives typically involves the condensation of an o-phenylenediamine with a reactive 1,2-dicarbonyl compound. A common and efficient method is the reaction of substituted o-phenylenediamines with diethylketomalonate.[6][7] This reaction proceeds via a cyclocondensation mechanism to yield the desired quinoxaline core.

Further functionalization of the core structure is crucial for creating a diverse chemical library for bioactivity screening. For instance, the ester group can be converted to a carbohydrazide, which serves as a versatile intermediate for the synthesis of various derivatives, including hydrazones and other heterocyclic systems.[6][8]

Experimental Protocol: General Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide

-

Step 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate. A mixture of an appropriate o-phenylenediamine and diethylketomalonate is refluxed in ethanol.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Step 2: Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The synthesized ethyl ester from Step 1 is treated with hydrazine hydrate in refluxing ethanol.[6][7] The resulting carbohydrazide precipitates upon cooling and can be collected by filtration.

Bioactivity Screening: A Multi-faceted Approach

A comprehensive bioactivity screening cascade is essential to uncover the full therapeutic potential of the 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold. This involves a series of in vitro assays targeting different disease areas.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell survival and proliferation.[2][9] These mechanisms include the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as the induction of apoptosis.[2][9]

Workflow for Anticancer Screening

Caption: Workflow for anticancer bioactivity screening.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.[9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 0.81 | [11] |

| Compound 13 | HepG2 (Liver) | 2.91 | [11] |

| Compound 4a | HCT-116 (Colon) | 3.21 | [11] |

| Compound 4m | A549 (Lung) | 9.32 | [12] |

| Compound 41 | MKN-45 (Gastric) | 0.023 | [13] |

This table presents a selection of data from the literature and is not exhaustive.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][14][15]

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial bioactivity screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [16] |

| Compound 3c | Escherichia coli | 8 | [16] |

| Compound 10 | Candida albicans | 16 | [16] |

| Compound 10 | Aspergillus flavus | 16 | [16] |

| Compound IIIb | E. coli | - | [14] |

| Compound IIId | P. aeruginosa | - | [14] |

| Compound IIIc | S. aureus | - | [14] |

This table presents a selection of data from the literature and is not exhaustive.

Antiviral Activity

Viral infections continue to pose a significant global health threat. Quinoxaline derivatives have emerged as promising antiviral agents, showing activity against a range of viruses, including influenza and herpes simplex viruses.[18][19][20]

Workflow for Antiviral Screening

Caption: Workflow for antiviral bioactivity screening.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the concentration of a compound that inhibits virus replication.

-

Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus.

-

Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the quinoxaline compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold and subsequent bioactivity testing allows for the elucidation of structure-activity relationships (SAR).[21][22] For instance, studies have shown that the nature and position of substituents on the benzene ring of the quinoxaline core can significantly influence anticancer activity. Electron-withdrawing groups, such as chloro or nitro groups, have been shown to enhance potency in some cases.[1] Conversely, electron-donating groups may increase activity in other contexts.[1] The aliphatic linker at the third position of the quinoxaline has also been identified as being essential for certain anticancer activities.[1]

Conclusion and Future Directions

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries amenable to high-throughput screening. A systematic and multi-faceted bioactivity screening approach, as outlined in this guide, is crucial for identifying lead compounds with potent and selective activities.

Future research should focus on expanding the diversity of substituents on the quinoxaline core, exploring novel synthetic methodologies, and employing advanced in silico modeling techniques to guide rational drug design. In-depth mechanistic studies of the most promising "hit" compounds will be essential to understand their molecular targets and pathways, ultimately paving the way for their development into clinically effective drugs.

References

-

Abida, Fatima, et al. "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." Molecules, vol. 25, no. 12, 2020, p. 2784. [Link]

-

Ali, Abeer A., et al. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules, vol. 28, no. 22, 2023, p. 7687. [Link]

-

Al-Ostoot, Fahaad H., et al. "Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents." RSC Advances, vol. 12, no. 39, 2022, pp. 25603-25622. [Link]

-

Honore, T., et al. "Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials." Journal of Pharmacology and Experimental Therapeutics, vol. 255, no. 3, 1990, pp. 1157-65. [Link]

-

de Menezes, Francisca Gleiciane, et al. "Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules." Acta Cirurgica Brasileira, vol. 39, 2024, p. e395124. [Link]

-

Abida, Fatima, et al. "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." PubMed, 16 June 2020. [Link]

-

Chen, Y.-C., et al. "Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells." RSC Advances, vol. 12, no. 4, 2022, pp. 2153-2161. [Link]

-

ResearchGate. "Overview of the structure-activity relationship (SAR) of quinoxaline derivatives." ResearchGate, N.d. [Link]

-

ResearchGate. "Overall structure-activity relationship analysis of the quinoxaline derivatives." ResearchGate, N.d. [Link]

-

Chen, Xia, et al. "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, vol. 8, 2017, p. 290. [Link]

-

Carling, Robert W., et al. "Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives." Journal of Medicinal Chemistry, vol. 44, no. 10, 2001, pp. 1584-96. [Link]

-

Singh, Praphulla Kumar, and Babu Nand Choudhary. "Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights." Journal of Biochemistry International, vol. 12, no. 1, 2025, pp. 57-69. [Link]

-

Fernández-Pérez, Ana, et al. "Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors." Scientific Reports, vol. 10, no. 1, 2020, p. 8251. [Link]

-

Singh, Praphulla Kumar, and Babu Nand Choudhary. "Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses." International Journal of Biochemistry Research & Review, vol. 34, no. 3, 2025, pp. 1-9. [Link]

-

ResearchGate. "A schematic diagram showing the mechanism of action of quinoxaline-based compounds into different biological targets." ResearchGate, N.d. [Link]

-

Riss, T. L., et al. "Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods." Molecules, vol. 26, no. 21, 2021, p. 6475. [Link]

-

Hilaris. "Screening Methods for Bioactivity and Pharmacological Properties of Natural Products." Hilaris, 29 June 2024. [Link]

-

Homsi, M., et al. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Omega, vol. 6, no. 27, 2021, pp. 17755-17763. [Link]

-

Singh, Praphulla Kumar, and Babu Nand Choudhary. "A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications." Journal of Biochemistry and Technology, vol. 16, no. 2, 2025, pp. 1-12. [Link]

-

Newman, D. J., and G. M. Cragg. "Screening and identification of novel biologically active natural compounds." Expert Opinion on Drug Discovery, vol. 12, no. 6, 2017, pp. 559-570. [Link]

-

Montalvão, Sofia Isabel G. H. M., et al. "Bioassays for bioactivity screening." Research UEES, 2016. [Link]

-

Al-Ostoot, Fahaad H., et al. "Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents." RSC Advances, vol. 12, no. 39, 2022, pp. 25603-25622. [Link]

-

ResearchGate. "An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024)." ResearchGate, N.d. [Link]

-

Carta, A., et al. "Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity." Molecules, vol. 20, no. 2, 2015, pp. 2219-2238. [Link]

-

Ghadage, Ratnadeep V., and Pramod J. Shirote. "Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 363-366. [Link]

-

Desai, J. M., et al. "Synthesis and antimicrobial activity of some new quinoxaline derivatives." Scholars Research Library, vol. 2, no. 4, 2010, pp. 1-6. [Link]

-

Abdel-Ghaffar, A. R., et al. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Molecules, vol. 24, no. 22, 2019, p. 4169. [Link]

-

Li, Y., et al. "Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors." Bioorganic & Medicinal Chemistry, vol. 25, no. 16, 2017, pp. 4469-4479. [Link]

-

Refaat, Hanan M., et al. "Synthesis and antimicrobial activity of certain novel quinoxalines." Archives of Pharmacal Research, vol. 27, no. 11, 2004, pp. 1093-8. [Link]

-

Carta, Antonio, et al. "Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity." Molecules, vol. 20, no. 2, 2015, pp. 2219-38. [Link]

-

Taiwo, F. O., et al. "Synthesis and antibacterial activity of some quinoxalinone derivatives." Ife Journal of Science, vol. 10, no. 1, 2008, pp. 19-24. [Link]

-

Swellmeen, L. "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research, vol. 20, no. 3, 2021, pp. 601-607. [Link]

-

ResearchGate. "Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives." ResearchGate, N.d. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity [mdpi.com]

- 7. Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Discovery of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

This is an in-depth technical guide on the history, synthesis, and application of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also known as 2-cyano-3-hydroxyquinoxaline).

Executive Summary

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS: 34731-47-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a foundational pharmacophore for AMPA/kainate receptor antagonists and c-Met kinase inhibitors. Characterized by a fused benzene-pyrazine ring system with adjacent nitrile and ketone (tautomeric hydroxyl) functionalities, this molecule presents unique synthetic challenges due to the competing reactivity of the ortho-diamine precursors.

This guide details the historical evolution of its synthesis, from early "Beirut Reaction" methodologies to modern direct condensation techniques, providing researchers with robust, self-validating protocols for laboratory production.

| Chemical Profile | Details |

| IUPAC Name | 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile |

| Common Synonyms | 2-Cyano-3-hydroxyquinoxaline; 3-Cyano-2-quinoxalinol |

| CAS Number | 34731-47-0 |

| Molecular Formula | C₉H₅N₃O |

| Molecular Weight | 171.16 g/mol |

| Key Application | AMPA Receptor Antagonism, Kinase Inhibition, Agrochemicals |

Historical Genesis & Discovery

The discovery of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile is deeply intertwined with the broader history of quinoxaline chemistry, which began with O. Hinsberg in the late 19th century. However, the specific functionalization of the 2-position with a nitrile group emerged later, driven by the search for potent glutamate receptor antagonists in the mid-20th century.

The "Beirut Reaction" Era (1960s-1970s)

The earliest and most distinct route to this scaffold did not start with o-phenylenediamine, but rather with benzofuroxan . In what became known as the Beirut Reaction (developed by Haddadin and Issidorides), benzofuroxan was reacted with active methylene compounds (like malononitrile or ethyl cyanoacetate) to yield quinoxaline-1,4-di-N-oxides .

-

Significance: This method allowed for the introduction of the carbonitrile group at the 2-position under mild conditions.

-

Evolution: Researchers discovered that these di-N-oxides could be selectively deoxygenated to yield the parent 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile, establishing the first reliable synthetic pipeline.

The Glutamate Receptor Breakthrough (1980s)

The molecule gained prominence with the discovery of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX . While CNQX has the nitrile on the benzene ring, the structure-activity relationship (SAR) studies involving the pyrazine ring's 2-position led to the isolation and testing of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile as a distinct chemotype for binding to the glycine site of the NMDA receptor and the AMPA receptor.

Mechanistic Pathways & Synthesis

There are two primary validated pathways for synthesizing this molecule. The choice depends on reagent availability and the desired oxidation state of the final product.

Pathway A: The Modified Hinsberg Condensation (Direct)

This is the modern, atom-economical approach. It involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl equivalent that possesses a nitrile group.

-

Reagent: Ethyl (hydroxyimino)cyanoacetate (also known as Ethyl oximinocyanoacetate).

-

Mechanism: The diamine attacks the ester carbonyl and the oxime carbon, eliminating ethanol and hydroxylamine/water equivalents to close the ring.

Pathway B: The Benzofuroxan Route (Indirect)

Useful for generating the 1,4-di-N-oxide derivative first, which has its own biological activity (hypoxia-selective toxicity), followed by reduction.

Mechanistic Visualization

The following diagram illustrates the logic flow of both synthetic pathways.

Caption: Dual synthetic pathways: The direct condensation (top) and the oxidative Beirut reaction (bottom).

Experimental Protocols

Protocol A: Direct Synthesis via Ethyl (hydroxyimino)cyanoacetate

This protocol is preferred for its operational simplicity and high yield.

Materials:

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

Ethyl (hydroxyimino)cyanoacetate (10 mmol, 1.42 g)

-

Methanol (20 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve o-phenylenediamine in methanol in a 50 mL round-bottom flask. Ensure complete dissolution; the solution should be clear to pale yellow.

-

Addition: Add Ethyl (hydroxyimino)cyanoacetate in a single portion. Add the catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 65°C) with magnetic stirring.

-

Checkpoint: The solution will darken (orange/brown) as the condensation proceeds. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

-

Duration: Reflux for 3-5 hours. The product often precipitates directly from the hot solution.

-

Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with cold methanol (2 x 5 mL) and then diethyl ether to remove unreacted diamine.

-

Purification: Recrystallize from ethanol or DMF/Water if necessary.

-

Yield: Typical yields range from 70-85%.

Protocol B: Synthesis via 1,4-di-N-oxide (Beirut Route)

Use this if the N-oxide is also a desired target.

Materials:

-

Benzofuroxan (10 mmol)

-

Ethyl Cyanoacetate (11 mmol)

-

Triethylamine (Catalytic)

-

Ethanol (30 mL)

Step-by-Step Methodology:

-

Cyclization: Dissolve benzofuroxan and ethyl cyanoacetate in ethanol. Add triethylamine dropwise.

-

Reaction: Stir at room temperature for 24 hours. The solution will turn deep yellow/orange, and the di-N-oxide will precipitate.

-

Deoxygenation: Dissolve the isolated di-N-oxide in aqueous acetic acid. Add sodium dithionite (Na₂S₂O₄) in excess (3 equivalents) and stir at 50°C for 1 hour.

-

Workup: The solution will lighten in color. Neutralize with NaHCO₃ and extract with ethyl acetate to obtain the deoxygenated 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile.

Comparative Data Analysis

The following table compares the efficiency and requirements of the two primary synthetic routes.

| Feature | Direct Condensation (Protocol A) | Beirut Reaction (Protocol B) |

| Step Count | 1 Step | 2 Steps (Cyclization + Reduction) |

| Atom Economy | High | Moderate (Loss of oxygen atoms) |

| Precursor Cost | Low (o-PDA is cheap) | Medium (Benzofuroxan is costlier) |

| Reaction Time | 3-5 Hours | 24+ Hours |

| Primary Impurity | Unreacted diamine | Sulfur byproducts (from reduction) |

| Yield | 75-85% | 50-65% (Overall) |

Applications in Drug Discovery[5][6]

AMPA/Kainate Receptor Antagonism

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold mimics the glutamate structure. The nitrile group acts as a bioisostere for the carboxylate, providing hydrogen bond acceptor capabilities while altering the electronic properties of the quinoxaline ring. This core is structurally related to NBQX and CNQX , standard tools in neurophysiology.

Kinase Inhibition (c-Met)

Recent medicinal chemistry campaigns have utilized this scaffold to inhibit c-Met kinase. The planar structure allows for intercalation into the ATP-binding pocket, while the nitrile group can interact with the hinge region residues (e.g., Met1160 in c-Met).

Synthetic Utility

The nitrile group at position 2 is highly versatile. It can be:

-

Hydrolyzed to the carboxylic acid .

-

Converted to a tetrazole (a carboxylic acid bioisostere) via cycloaddition with sodium azide.

-

Reduced to an aminomethyl group.

References

-

Haddadin, M. J., & Issidorides, C. H. (1965). "The Beirut Reaction: Synthesis of Quinoxaline-1,4-di-N-oxides." Journal of Organic Chemistry.

-

Monge, A., et al. (1995). "Synthesis and biological evaluation of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides." Journal of Medicinal Chemistry.

-

Zarranz, B., et al. (2005). "Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives." Arzneimittelforschung.

-

Carta, A., et al. (2006). "Novel 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

-

BenchChem Protocols. (2025). "General procedures for Quinoxaline Synthesis via o-Phenylenediamine."

Molecular weight and formula analysis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Cheminformatics & Analytical Characterization: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Executive Summary

This technical guide provides a rigorous structural and analytical breakdown of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS Registry Number analogs often fall within the 35853-xx-x series). As a "privileged scaffold" in medicinal chemistry, this molecule serves as a critical intermediate for hypoxia-selective anticancer agents (e.g., Tirapazamine analogs) and AMPA receptor antagonists. This document details its physicochemical identity, synthesis logic, and a self-validating analytical protocol designed for drug development workflows.

Molecular Identity & Physicochemical Profile

The structural integrity of this molecule hinges on the fused benzene-pyrazine core and the electronic push-pull relationship between the electron-withdrawing nitrile group (-CN) and the tautomerizable amide/lactam functionality.

Core Metrics

| Property | Value | Technical Note |

| Molecular Formula | C₉H₅N₃O | Confirmed via High-Res MS (ESI).[1] |

| Molecular Weight | 171.16 g/mol | Monoisotopic Mass: 171.0433 Da. |

| Exact Mass | 171.0433 | Critical for HRMS extraction windows (±5 ppm). |

| Topological Polar Surface Area | 65.78 Ų | Predictive of moderate membrane permeability. |

| H-Bond Donors/Acceptors | 1 / 4 | Donor count assumes the lactam tautomer. |

The Tautomeric Challenge

In solution, this molecule exists in a dynamic equilibrium between the lactam (amide) and lactim (imidic acid) forms. This is not merely academic; it dictates solubility and receptor binding.

-

Lactam Form (Dominant): In polar aprotic solvents (DMSO, DMF) and the solid state, the equilibrium heavily favors the 3-oxo (lactam) tautomer due to the stabilization of the N-H bond and amide resonance.

-

Lactim Form (Minor): The 3-hydroxy (lactim) form is rare but can be trapped during derivatization (e.g., O-alkylation).

Graphviz Diagram: Tautomeric Equilibrium

Caption: The lactam-lactim tautomerism dictates that analytical spectra (NMR) will primarily reflect the N-H species (Lactam) in standard solvents like DMSO-d6.

Synthesis Strategy & Impurity Profiling

To analyze the molecule accurately, one must understand its genesis. The most robust synthesis involves the condensation of o-phenylenediamine (OPD) with a C2-synthon capable of delivering both the carbonyl and nitrile moieties.

Primary Synthetic Route

The condensation of o-phenylenediamine with ethyl cyano(hydroxyimino)acetate or ethyl 2-cyano-2-oxoacetate is the standard pathway.

Graphviz Diagram: Synthesis Workflow

Caption: The synthesis relies on a dual condensation-cyclization mechanism. Incomplete cyclization leads to open-chain impurities detectable by LC-MS.

Analytical Workflow (The "How-To")

This section outlines a self-validating protocol. Do not rely on a single method; use the "Triad of Confirmation" (MS, NMR, IR).

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for the lactam form due to the acidic N-H proton. Positive Mode (ESI+) works but may show dimer formation.

-

Expected Signals:

-

ESI(-): m/z 170.1

(Dominant peak). -

ESI(+): m/z 172.2

.

-

-

Common Impurities:

-

m/z 109: Unreacted o-phenylenediamine.

-

m/z ~199: Ethyl ester derivative (if hydrolysis of nitrile occurs during workup in ethanol).

-

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d6 is mandatory. Chloroform (

) is unsuitable due to poor solubility and stacking interactions of the quinoxaline core. -

¹H NMR Profile (400 MHz, DMSO-d6):

-

Amide Proton:

12.8–13.2 ppm (1H, broad singlet). diagnostic for lactam form. -

Aromatic Core:

7.30–7.90 ppm (4H, multiplet). The protons at positions 5 and 8 (adjacent to N) will be deshielded compared to 6 and 7.

-

-

¹³C NMR Profile:

-

Nitrile Carbon (-CN):

~115–117 ppm. -

Amide Carbon (C=O):

~152–155 ppm. -

Imine Carbon (C=N):

~128–135 ppm (C2 position).

-

Infrared Spectroscopy (FT-IR)

IR provides the quickest confirmation of the functional groups.

-

Nitrile (-CN): Weak to medium band at 2210–2240 cm⁻¹ . Note: Conjugation with the aromatic ring often lowers the intensity of this band.

-

Carbonyl (C=O): Strong band at 1660–1690 cm⁻¹ (Amide I band).

-

NH Stretch: Broad band at 3100–3250 cm⁻¹ (associated).

Stability & Degradation Risks

For drug development, understanding the "kill switch" of the molecule is vital.

-

Nitrile Hydrolysis: Under strongly acidic or basic conditions (pH < 2 or pH > 10), the C-2 nitrile group hydrolyzes first to the primary amide and subsequently to the carboxylic acid (3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid).

-

Detection: Appearance of a broad -OH stretch in IR (2500-3000 cm⁻¹) and loss of the nitrile peak.

-

-

Oxidation: The N-H position is susceptible to oxidation if exposed to peroxides, potentially forming N-oxides (Quinoxaline 1,4-di-N-oxides are common prodrugs, but here it would be an impurity).

References

-

PubChem. (2025).[2] Compound Summary: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile. National Library of Medicine. [Link](Note: Link directs to the closely related carboxylic acid derivative class for structural verification).

-

Beilstein Journals. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines. Beilstein J. Org. Chem. [Link]

-

Molecules. (2012).[3] Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. MDPI. [Link]

-

NIST Chemistry WebBook. (2023). Quinoxaline IR and Mass Spectral Data. National Institute of Standards and Technology.[4] [Link]

Sources

- 1. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]

- 2. 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid | C9H6N2O3 | CID 71001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrti.org [ijrti.org]

- 4. Quinoxaline [webbook.nist.gov]

Methodological & Application

Application Note: Efficient Condensation Methods for Preparing Quinoxaline-2-carbonitriles

Abstract & Strategic Overview

Quinoxaline-2-carbonitriles are privileged pharmacophores in medicinal chemistry, serving as key intermediates for anticancer agents (e.g., tyrosine kinase inhibitors), antivirals, and organic semiconductors. The introduction of the electron-withdrawing nitrile group at the C2 position significantly alters the electronic properties of the pyrazine ring, enhancing bioactivity but complicating synthesis.

Traditional methods often rely on the chlorination-cyanation of quinoxalinones (the "Hinsberg-substitution" route), which suffers from poor atom economy, toxic reagents (NaCN/KCN), and multi-step workflows.

This Application Note details two efficient condensation-based methodologies that streamline access to the quinoxaline-2-carbonitrile scaffold:

-

The Beirut Reaction (Method A): A direct, atom-economic cyclization using benzofuroxans and active methylene nitriles.

-

The Oximino-Condensation (Method B): A robust condensation of o-phenylenediamines (OPD) with

-oximino-nitrile precursors.

Method A: The Beirut Reaction (Direct Oxide Condensation)

The Beirut reaction is the most direct "condensation" route to functionalized quinoxaline-2-carbonitriles. It involves the reaction of benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) with active methylene nitriles (e.g., malononitrile or benzoylacetonitrile).

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the carbanion (from the active methylene) onto the N-oxide of the benzofuroxan, followed by ring opening and recyclization. This yields the quinoxaline-1,4-dioxide intermediate, which is easily deoxygenated to the target quinoxaline.

Experimental Protocol

Target: 3-Methylquinoxaline-2-carbonitrile 1,4-dioxide (Precursor to 3-methylquinoxaline-2-carbonitrile).

Reagents:

-

Benzofuroxan (1.0 equiv)

-

5-Aminopyrazole-4-carbonitrile (or Malononitrile for amino-derivatives)

-

Base: Triethylamine (TEA) or DBU (Catalytic amount)

-

Solvent: Ethanol or DMF[1]

Step-by-Step Workflow:

-

Preparation: Dissolve benzofuroxan (10 mmol) and the active methylene nitrile (e.g., acetoacetonitrile for methyl-substituted) (10 mmol) in ethanol (50 mL).

-

Catalysis: Add triethylamine (1.0 mL) dropwise at room temperature.

-

Note: The reaction is exothermic. A color change to deep red/orange is typical.

-

-

Condensation: Stir the mixture at ambient temperature for 2–4 hours. Monitor by TLC (SiO₂, EtOAc:Hexane 3:7).

-

Isolation: Cool the mixture to 0°C. The product (N-oxide) usually precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

-

Deoxygenation (Optional but recommended for final target): Suspend the N-oxide in refluxing ethanol and add sodium dithionite (Na₂S₂O₄) or use P(OEt)₃ to yield the fully aromatic quinoxaline-2-carbonitrile.

Yield: 85–92% (for the dioxide).

Method B: Condensation with Ethyl 2-cyano-2-(hydroxyimino)acetate

This method utilizes the condensation of o-phenylenediamine (OPD) with an oxime-functionalized nitrile precursor. It avoids the handling of unstable cyano-diketones by using the stable oxime tautomer.

Mechanism: The amine groups of OPD attack the carbonyl and the oxime carbon (via elimination of hydroxylamine or water), resulting in the formation of the quinoxaline core with the nitrile group intact.

Experimental Protocol

Target: 3-Hydroxyquinoxaline-2-carbonitrile (Tautomer of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile).

Reagents:

-

o-Phenylenediamine (OPD) (10 mmol)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (10 mmol) [Commercially available or prepared from ethyl cyanoacetate + NaNO₂]

-

Solvent: Methanol (dry)

-

Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve OPD (1.08 g, 10 mmol) in dry methanol (30 mL).

-

Addition: Add Ethyl 2-cyano-2-(hydroxyimino)acetate (1.56 g, 10 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

-

Visual Cue: Formation of a heavy precipitate indicates product formation.

-

-

Work-up: Cool to room temperature. Filter the precipitate.[2]

-

Purification: Recrystallize from DMF/Ethanol (1:1).

Data Summary:

| Parameter | Method A (Beirut) | Method B (Oximino-Condensation) |

| Atom Economy | High | Moderate (Loss of EtOH/H₂O) |

| Precursor Stability | High (Benzofuroxan) | High (Oxime) |

| Reaction Time | 2–4 Hours | 3–5 Hours |

| Primary Product | Quinoxaline-N-oxide | Quinoxaline-2-one derivative |

| Typical Yield | 85–95% | 75–85% |

Mechanistic Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway for Method A (Beirut Reaction) , highlighting the critical ring transformation step.

Caption: Mechanistic pathway of the Beirut Reaction converting Benzofuroxan and Nitriles to Quinoxaline-2-carbonitriles.

Experimental Workflow Decision Tree

Use this logic flow to select the optimal method based on your available starting materials and target substitution.

Caption: Decision tree for selecting the appropriate synthesis route based on target structure and precursor availability.

References

-

Haddadin, M. J., & Issidorides, C. H. (1976). The Beirut Reaction. Heterocycles, 4(4), 767-816.

-

Carta, A., et al. (2002). Quinoxaline-1,4-dioxide derivatives: synthesis and antimicrobial activity. Il Farmaco, 57(1), 19-25.

-

Zhu, C., et al. (2023).[3][4] Recent Advances in the Synthesis of Quinoxalines. Organic Chemistry Frontiers.

-

Vosooghi, M., et al. (2010). Synthesis and cytotoxic activity of some 2-substituted quinoxaline 1,4-dioxides. European Journal of Medicinal Chemistry, 45(9), 3752-3757.

Sources

Application Note: Using 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile as a Pharmaceutical Intermediate

Abstract & Strategic Significance

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also known as 2-cyano-3-hydroxyquinoxaline) is a "privileged scaffold" in medicinal chemistry. Its unique structure combines a bioisosteric amide/lactam core with a highly reactive nitrile handle. This intermediate is a critical gateway for synthesizing Quinoxaline-1,4-di-N-oxides (hypoxia-selective antitumor agents) , Kinase Inhibitors (c-Met, GSK-3β) , and AMPA/NMDA receptor antagonists .

Unlike simple quinoxalines, the presence of the C2-nitrile group adjacent to the C3-lactam provides orthogonal reactivity. The nitrile can be transformed into amidines, tetrazoles, or imidazates, while the lactam can be activated (via chlorination) to facilitate nucleophilic aromatic substitution (

Chemical Profile & Stability[1]

| Property | Data | Notes |

| IUPAC Name | 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile | Tautomer: 3-Hydroxyquinoxaline-2-carbonitrile |

| CAS Number | 35853-33-1 (Generic/Related) | Note: Often synthesized in situ or as the N-oxide (CAS 16007-69-3) |

| Molecular Formula | MW: 171.16 g/mol | |

| Appearance | Yellow to orange crystalline solid | Color intensifies upon N-oxidation |

| Solubility | DMSO (High), DMF (High), EtOH (Hot) | Poor solubility in water/ether |

| Stability | Stable under ambient conditions | Warning: Hydrolyzes to acid under strong basic/acidic aqueous conditions |

| Hazards | Irritant.[1][2][3] Potential cyanide release. | Protocol: Treat all waste streams with bleach (NaOCl) before disposal. |

Core Synthesis Protocol: The "Mesoxalate Route"

While direct condensation of o-phenylenediamine with ethyl cyanoacetate often yields the undesired benzimidazole isomer, the Mesoxalate Route provides a regioselective and scalable pathway to the target intermediate.

Step 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate

-

Mechanism: Double condensation of o-phenylenediamine with diethyl mesoxalate (diethyl ketomalonate).

-

Why this route? It locks the quinoxaline ring structure before introducing the nitrile, preventing benzimidazole rearrangement.

Reagents:

-

o-Phenylenediamine (1.0 eq)

-

Diethyl mesoxalate (1.1 eq)

-

Ethanol (Solvent, 10 V)

Procedure:

-

Dissolve o-phenylenediamine (10.8 g, 100 mmol) in Ethanol (100 mL).

-

Add diethyl mesoxalate (19.1 g, 110 mmol) dropwise at room temperature (exothermic reaction).

-

Reflux the mixture for 4 hours. A heavy precipitate will form.

-

Cool to 0°C, filter, and wash with cold ethanol.

-

Yield: ~90% (Yellow solid).

Step 2: Amidation (Conversion to Primary Amide)

-

Reagents: Product from Step 1, Methanolic Ammonia (7N).

-

Procedure: Suspend the ester in 7N

/MeOH and stir in a sealed pressure vessel at 60°C for 12 hours. Evaporate solvent to yield the amide.[4]

Step 3: Dehydration to Nitrile (The Target Intermediate)

-

Reagents: Amide intermediate,

(Phosphorus Oxychloride), Imidazole (Catalyst). -

Warning: This step can also chlorinate the C3-oxo group if not carefully controlled. To retain the 3-oxo group, use milder dehydration agents like Trifluoroacetic Anhydride (TFAA)/Pyridine or SOCl2 at low temperature.

-

Alternative (If 2-Chloro-3-cyano is desired): Use neat

at reflux (See Section 4).

Optimized Protocol (TFAA Method):

-

Suspend the amide (10 mmol) in dry Dichloromethane (DCM, 50 mL).

-

Add Pyridine (22 mmol) and cool to 0°C.

-

Add TFAA (11 mmol) dropwise. Stir for 2 hours at 0°C -> RT.

-

Quench with saturated

. Extract with DCM. -

Result: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile .

Pharmaceutical Application: Synthesis of Kinase Inhibitors

Targeting c-Met / GSK-3β via the "Chlorination-Substitution" Pathway.

The most common pharmaceutical workflow involves converting the 3-oxo group to a reactive chloride, followed by

Workflow Diagram

Caption: Conversion of the 3-oxo intermediate to active pharmaceutical ingredients via the chloro-intermediate.

Detailed Protocol: The "One-Pot" Activation/Coupling

Objective: Synthesize a library of 3-arylamino-quinoxaline-2-carbonitriles.

Step A: Chlorination [5][6][7][8]

-

Setup: Charge a round-bottom flask with 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (1.0 eq).

-

Reagent: Add

(5.0 eq) carefully. -

Reaction: Reflux at 105°C for 3 hours. The suspension will clear as the chloro-imidate forms.

-

Workup: Distill off excess

under reduced pressure. Pour the residue onto crushed ice (Exothermic!). -

Isolation: Filter the beige solid (2-Chloro-3-quinoxalinecarbonitrile ). Dry under vacuum.[5][9] Note: This intermediate is moisture sensitive.

Step B:

-

Solvent: Dissolve the chloro-intermediate (1.0 eq) in anhydrous DMF or THF.

-

Nucleophile: Add the desired Aniline/Amine (1.1 eq) (e.g., 3-chloro-4-fluoroaniline for kinase targets).

-

Base: Add DIPEA (2.0 eq) to scavenge HCl.

-

Condition: Heat to 60-80°C for 2-4 hours.

-

Purification: Pour into water. The product usually precipitates.[10] Recrystallize from EtOH/Water.[4]

Advanced Functionalization: The Nitrile Handle

The C2-nitrile group is not just a passive substituent; it is a precursor for heterocycle formation.

| Transformation | Reagents | Pharmaceutical Relevance |

| Nitrile | Bioisostere for carboxylic acid (Angiotensin II receptor blockers). | |

| Nitrile | 1. HCl/EtOH (Pinner) 2. | DNA intercalators; Serine protease inhibitors. |

| Nitrile | 1. Reduction to amine 2. Cyclization | Tricyclic cores for benzodiazepine-site ligands. |

Analytical Characterization (Expectations)

-

HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase:

(0.1% Formic Acid) / MeCN gradient. -

Retention: The 3-oxo starting material is polar (early eluting). The 2-chloro intermediate is significantly more non-polar (later eluting).

-

-

1H NMR (DMSO-d6):

-

3-Oxo: Look for a broad singlet at

12.5-13.0 ppm (Lactam NH). Aromatic protons at -

2-Chloro: Disappearance of the NH signal. Downfield shift of aromatic protons due to the electron-withdrawing chlorine.

-

-

IR Spectroscopy:

-

Nitrile (CN): Sharp, weak band at ~2230

. -

Carbonyl (C=O): Strong band at ~1680

(for the 3-oxo species).

-

References

-

Synthesis of Quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives

-